molecular formula C7HF4NO4 B6359819 2,3,4,6-Tetrafluoro-5-nitro-benzoic acid CAS No. 32960-43-3

2,3,4,6-Tetrafluoro-5-nitro-benzoic acid

Cat. No.: B6359819
CAS No.: 32960-43-3
M. Wt: 239.08 g/mol
InChI Key: CTXJPADRAMQKFC-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoro-5-nitro-benzoic acid is an aromatic carboxylic acid with the molecular formula C7HF4NO4. This compound is characterized by the presence of four fluorine atoms and a nitro group attached to a benzene ring, along with a carboxylic acid group. It is a derivative of benzoic acid and is known for its unique chemical properties due to the electron-withdrawing effects of the fluorine and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrafluoro-5-nitro-benzoic acid typically involves the nitration of tetrafluorobenzoic acid. The process can be summarized as follows:

    Starting Material: Tetrafluorobenzoic acid.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

    Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large reactors to handle the nitration of tetrafluorobenzoic acid.

    Purification: Employing techniques such as recrystallization and distillation to purify the product.

    Quality Control: Ensuring the final product meets the required purity standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluoro-5-nitro-benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 2,3,4,6-Tetrafluoro-5-amino-benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: 2,3,4,6-Tetrafluoro-5-nitro-benzoate esters.

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-nitro-benzoic acid is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex fluorinated aromatic compounds.

    Biology: In the study of enzyme interactions and inhibition due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluoro-5-nitro-benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The carboxylic acid group allows for hydrogen bonding and ionic interactions, making it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Similar structure but with different positions of the nitro and fluorine groups.

    2,3,4,6-Tetrafluorobenzoic acid: Lacks the nitro group, affecting its reactivity and applications.

    2,3,5,6-Tetrafluoro-4-nitrobenzoic acid: Another positional isomer with different chemical properties.

Uniqueness

2,3,4,6-Tetrafluoro-5-nitro-benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in synthesizing specialized compounds and studying specific chemical reactions and interactions.

Properties

IUPAC Name

2,3,4,6-tetrafluoro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4NO4/c8-2-1(7(13)14)3(9)6(12(15)16)5(11)4(2)10/h(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXJPADRAMQKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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